
2,9-Diethyl-6-(propylsulfanyl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: 2-Ethylpurine, propylthiol, potassium tert-butoxide
- Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reflux
- Reaction:
2-Ethylpurine+C3H7SH→2,9-Diethyl-6-(propylthio)-9H-purine
Industrial Production Methods
Industrial production of 2,9-Diethyl-6-(propylthio)-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diethyl-6-(propylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and propylthio groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the purine ring and facilitate nucleophilic substitution.
-
Step 1: Alkylation of Purine
- Reaction:
Purine+C2H5Br→2-Ethylpurine
Reactants: Purine, ethyl bromide, sodium hydride
Conditions: Anhydrous dimethylformamide (DMF) as solvent, room temperature
- Reaction:
Análisis De Reacciones Químicas
Types of Reactions
2,9-Diethyl-6-(propylthio)-9H-purine can undergo various chemical reactions, including:
- Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
- Substitution: The ethyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
- Oxidation: Sulfoxides or sulfones
- Reduction: Dihydropurine derivatives
- Substitution: Various alkylated or acylated purine derivatives
Aplicaciones Científicas De Investigación
2,9-Diethyl-6-(propylthio)-9H-purine has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
- Biology: Studied for its potential interactions with nucleic acids and enzymes.
- Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
- Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,9-Diethyl-6-(propylthio)-9H-purine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The ethyl and propylthio groups may enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diethyl-9H-purine
- 2,9-Diethyl-6-methylthio-9H-purine
- 2,9-Diethyl-6-(butylthio)-9H-purine
Uniqueness
2,9-Diethyl-6-(propylthio)-9H-purine is unique due to the specific combination of ethyl and propylthio groups attached to the purine ring. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds. For example, the propylthio group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Propiedades
Número CAS |
6237-91-8 |
|---|---|
Fórmula molecular |
C12H18N4S |
Peso molecular |
250.37 g/mol |
Nombre IUPAC |
2,9-diethyl-6-propylsulfanylpurine |
InChI |
InChI=1S/C12H18N4S/c1-4-7-17-12-10-11(14-9(5-2)15-12)16(6-3)8-13-10/h8H,4-7H2,1-3H3 |
Clave InChI |
BWCCECZSAPNBFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=NC2=C1N=CN2CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)



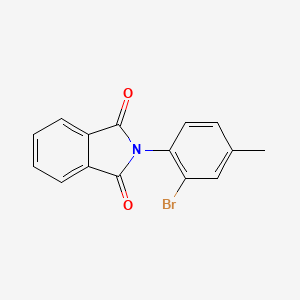
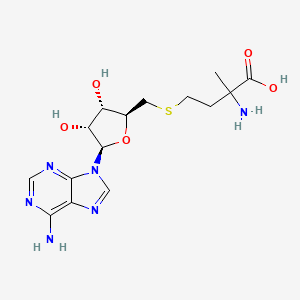
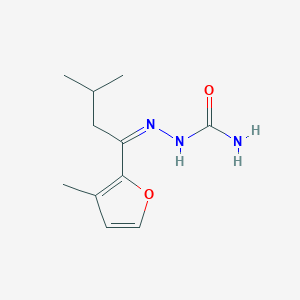
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
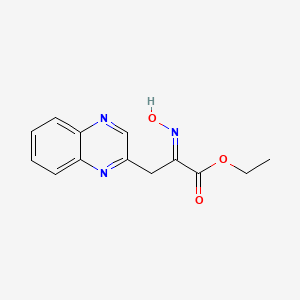
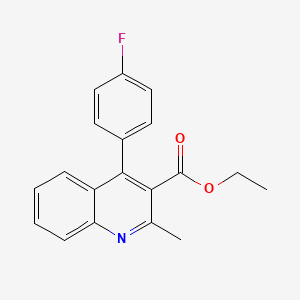
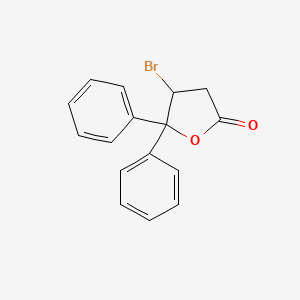
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
